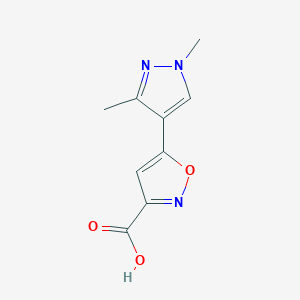

5-(1,3-dimethyl-1H-pyrazol-4-yl)isoxazole-3-carboxylic acid

CAS No.: 956369-25-8

Cat. No.: VC2343927

Molecular Formula: C9H9N3O3

Molecular Weight: 207.19 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 956369-25-8 |

|---|---|

| Molecular Formula | C9H9N3O3 |

| Molecular Weight | 207.19 g/mol |

| IUPAC Name | 5-(1,3-dimethylpyrazol-4-yl)-1,2-oxazole-3-carboxylic acid |

| Standard InChI | InChI=1S/C9H9N3O3/c1-5-6(4-12(2)10-5)8-3-7(9(13)14)11-15-8/h3-4H,1-2H3,(H,13,14) |

| Standard InChI Key | POAACBFRLKLYDU-UHFFFAOYSA-N |

| SMILES | CC1=NN(C=C1C2=CC(=NO2)C(=O)O)C |

| Canonical SMILES | CC1=NN(C=C1C2=CC(=NO2)C(=O)O)C |

Introduction

Chemical Structure and Properties

Structural Characteristics

5-(1,3-dimethyl-1H-pyrazol-4-yl)isoxazole-3-carboxylic acid comprises two distinct heterocyclic moieties: a 1,3-dimethyl-1H-pyrazole ring and an isoxazole ring bearing a carboxylic acid function. The pyrazole ring contains methyl groups at positions 1 and 3, with the connection to the isoxazole occurring at position 4. The isoxazole ring, characterized by its O-N-C framework, harbors a carboxylic acid group at position 3, which significantly influences the compound's physicochemical properties and reactivity .

Physicochemical Properties

The compound possesses significant physicochemical properties that influence its behavior in chemical reactions and biological systems. Table 1 summarizes these properties:

Table 1: Physicochemical Properties of 5-(1,3-dimethyl-1H-pyrazol-4-yl)isoxazole-3-carboxylic acid

Structural Identifiers

For precise identification in chemical databases and literature, the compound is represented using various structural identifiers:

Table 2: Structural Identifiers of 5-(1,3-dimethyl-1H-pyrazol-4-yl)isoxazole-3-carboxylic acid

Synthesis Methods

Proposed Synthetic Route

A plausible synthetic route for 5-(1,3-dimethyl-1H-pyrazol-4-yl)isoxazole-3-carboxylic acid would involve:

-

Formation of the 1,3-dimethyl-1H-pyrazole-4-carbaldehyde starting material

-

Conversion to an oxime derivative

-

Cyclization to form the isoxazole ring

-

Oxidation of a suitable precursor to generate the carboxylic acid function

This synthetic approach draws parallels from documented methods for synthesizing pyrazole-isoxazole hybrid compounds. Palladium-catalyzed coupling reactions involving terminal alkynes, hydrazine derivatives, and carbonyl compounds constitute an alternative approach for constructing the heterocyclic framework.

Key Synthetic Challenges

The synthesis of 5-(1,3-dimethyl-1H-pyrazol-4-yl)isoxazole-3-carboxylic acid presents several challenges:

-

Regioselective formation of the 1,3-dimethylpyrazole moiety

-

Controlled coupling of the pyrazole and isoxazole rings

-

Selective oxidation to introduce the carboxylic acid function without affecting other reactive sites

-

Purification to achieve the required analytical purity

Chemical Reactions and Reactivity

Reactivity Profile

The reactivity of 5-(1,3-dimethyl-1H-pyrazol-4-yl)isoxazole-3-carboxylic acid is primarily dictated by the presence of the carboxylic acid function and the heterocyclic rings. Key aspects of its reactivity include:

-

Carboxylic acid chemistry: Esterification, amidation, and salt formation

-

Isoxazole ring reactions: Potential for ring opening under specific conditions

-

Pyrazole reactions: Substitution reactions, particularly at the C5 position

Functional Group Transformations

The carboxylic acid group serves as a versatile handle for further derivatization through:

-

Esterification with alcohols to form corresponding esters

-

Amidation reactions with amines to generate amides

-

Reduction to alcohol derivatives

-

Decarboxylation under harsh conditions

The heterocyclic rings (pyrazole and isoxazole) can potentially undergo various transformations including electrophilic and nucleophilic substitutions, depending on reaction conditions and reagents employed.

Biological Activities and Applications

Medicinal Chemistry Applications

The compound represents a valuable scaffold in medicinal chemistry for several reasons:

-

Building Block: Serves as an intermediate in the synthesis of more complex bioactive molecules

-

Pharmacophore: Contains structural features associated with biological activity

-

Lead Compound: Potential starting point for structure-activity relationship (SAR) studies

-

Fragment-Based Drug Design: The heterocyclic components can be utilized in fragment-based approaches

Research Applications

In addition to potential therapeutic applications, 5-(1,3-dimethyl-1H-pyrazol-4-yl)isoxazole-3-carboxylic acid finds utility in various research contexts:

-

Chemical Probe Development: For investigating biological pathways and mechanisms

-

Structural Studies: To understand protein-ligand interactions

-

Methodological Research: As a model compound for developing new synthetic methodologies

-

Material Science: Potential applications in specialized material development

Comparison with Similar Compounds

Structural Analogs

Several structural analogs of 5-(1,3-dimethyl-1H-pyrazol-4-yl)isoxazole-3-carboxylic acid exist with varying substitution patterns or positional isomerism:

Table 4: Structural Comparison with Related Compounds

Structure-Activity Relationships

The subtle structural differences between these analogs can significantly impact their physicochemical properties and biological activities. Key structure-activity observations include:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume